

# Protocol for the Formulation of mRNA-LNP using Ionizable Lipid 23

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lipid 23*

Cat. No.: *B15577784*

[Get Quote](#)

## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

Messenger RNA (mRNA) has emerged as a powerful therapeutic modality for a wide range of applications, including vaccines, protein replacement therapies, and gene editing. The effective delivery of mRNA to target cells remains a critical challenge, which has been largely addressed by the use of lipid nanoparticles (LNPs). LNPs are composed of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is a crucial component that facilitates the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells.<sup>[1][2][3]</sup> This document provides a detailed protocol for the formulation of mRNA-LNPs using a novel ionizable lipid, designated here as "**Lipid 23**". The protocol is based on established microfluidic mixing techniques that are scalable and reproducible.<sup>[4][5]</sup>

## Quantitative Data Summary

The following tables summarize the typical physicochemical properties of mRNA-LNPs formulated with ionizable lipids. These values serve as a benchmark for the characterization of LNPs formulated with **Lipid 23**.

Table 1: Lipid Composition and Formulation Parameters

| Component                                | Molar Ratio (%) | Concentration in Ethanol (mM) | Purpose                                                                                         |
|------------------------------------------|-----------------|-------------------------------|-------------------------------------------------------------------------------------------------|
| Ionizable Lipid (e.g., Lipid 23, SM-102) | 50              | 12.5                          | Encapsulates mRNA and facilitates endosomal escape. <a href="#">[1]</a><br><a href="#">[2]</a>  |
| Helper Phospholipid (e.g., DSPC, DOPE)   | 10              | 2.5                           | Supports the lipid bilayer structure. <a href="#">[3]</a>                                       |
| Cholesterol                              | 38.5            | 9.625                         | Enhances LNP stability and promotes membrane fusion. <a href="#">[1]</a><br><a href="#">[3]</a> |
| PEG-Lipid (e.g., DMG-PEG2000)            | 1.5             | 0.375                         | Prevents aggregation and reduces immunogenicity. <a href="#">[1]</a> <a href="#">[3]</a>        |
| Total Lipid Concentration                | 100             | 25                            |                                                                                                 |
| Aqueous Phase                            | N/A             | N/A                           | mRNA in 25 mM Sodium Acetate Buffer, pH 4.0                                                     |
| N/P Ratio                                | 6               | N/A                           | Amine-to-phosphate ratio. <a href="#">[6]</a> <a href="#">[7]</a>                               |

Table 2: Physicochemical Characterization of mRNA-LNPs

| Parameter                              | Target Range                  | Method                                                                 |
|----------------------------------------|-------------------------------|------------------------------------------------------------------------|
| Mean Hydrodynamic Diameter (Z-average) | 70 - 150 nm                   | Dynamic Light Scattering (DLS) <a href="#">[4]</a> <a href="#">[6]</a> |
| Polydispersity Index (PDI)             | < 0.2                         | Dynamic Light Scattering (DLS) <a href="#">[4]</a> <a href="#">[6]</a> |
| Zeta Potential                         | -10 to +10 mV (at neutral pH) | Electrophoretic Light Scattering (ELS) <a href="#">[4]</a>             |
| mRNA Encapsulation Efficiency          | > 90%                         | RiboGreen Assay <a href="#">[8]</a>                                    |

## Experimental Protocols

### Preparation of Lipid Stock Solutions

This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.

#### Materials:

- Ionizable Lipid (**Lipid 23**)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- Anhydrous Ethanol (200 proof)
- Sterile, RNase-free microcentrifuge tubes
- Precision balance

#### Procedure:

- Bring all lipids to room temperature.

- Prepare individual stock solutions of each lipid in anhydrous ethanol at the concentrations specified in Table 1. Heating at 60-65°C may be required to fully dissolve DSPC and DMG-PEG2000. Cholesterol solutions should be kept warm (>37°C) to maintain solubility.[9]
- In a sterile, RNase-free tube, combine the individual lipid stock solutions according to the volumes calculated to achieve the desired molar ratios (50:10:38.5:1.5).[7][9]
- Add anhydrous ethanol to the lipid mixture to achieve a final total lipid concentration of 25 mM.[9]
- Vortex the final lipid stock solution to ensure homogeneity.
- Store the lipid stock solution at -20°C in a sealed container.

## Preparation of mRNA Solution

### Materials:

- Purified mRNA transcript
- 25 mM Sodium Acetate Buffer, pH 4.0 (RNase-free)
- Nuclease-free water
- Sterile, RNase-free microcentrifuge tubes

### Procedure:

- Thaw the purified mRNA stock solution on ice.
- Dilute the mRNA to the desired concentration in 25 mM Sodium Acetate Buffer (pH 4.0). The final concentration will depend on the desired N/P ratio and the volume of the aqueous phase.

## mRNA-LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device to ensure rapid and controlled mixing of the lipid and mRNA solutions, leading to the formation of uniform LNPs.

**Materials:**

- Lipid stock solution (from section 2.1)
- mRNA solution (from section 2.2)
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Syringes (RNase-free)
- Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

**Procedure:**

- Equilibrate the lipid stock solution and the mRNA solution to room temperature.
- Load the lipid stock solution into one syringe and the mRNA solution into another syringe.
- Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
- Set the total flow rate according to the manufacturer's instructions for the microfluidic device.
- Initiate the microfluidic mixing process. The rapid mixing of the two streams will induce the self-assembly of the mRNA-LNPs.
- Collect the resulting LNP suspension.
- Immediately dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated mRNA. Alternatively, use a TFF system for buffer exchange and concentration.<sup>[7]</sup>
- Sterilize the final mRNA-LNP formulation by passing it through a 0.22 µm sterile filter.
- Store the formulated mRNA-LNPs at 4°C for short-term storage or at -80°C for long-term storage.

## Characterization of mRNA-LNPs

### 2.4.1. Size and Polydispersity Index (PDI) Measurement

- Method: Dynamic Light Scattering (DLS)
- Procedure: Dilute a small aliquot of the mRNA-LNP suspension in PBS (pH 7.4) and measure the size distribution and PDI using a DLS instrument.

### 2.4.2. Zeta Potential Measurement

- Method: Electrophoretic Light Scattering (ELS)
- Procedure: Dilute a small aliquot of the mRNA-LNP suspension in 0.1x PBS and measure the zeta potential using an ELS instrument.

### 2.4.3. mRNA Encapsulation Efficiency

- Method: RiboGreen Assay
- Procedure:
  - Prepare two sets of samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The second set remains untreated.
  - Add RiboGreen reagent to both sets of samples.
  - Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
  - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs \* 100

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for mRNA-LNP formulation and characterization.



[Click to download full resolution via product page](#)

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [peg.bocsci.com](http://peg.bocsci.com) [peg.bocsci.com]
- 3. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNP Formulation For mRNA delivery [advancingrna.com]
- 6. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 8. Step-by-Step Protocol for mRNA & LNP Formulation [bocsci.com]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- To cite this document: BenchChem. [Protocol for the Formulation of mRNA-LNP using Ionizable Lipid 23]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15577784#protocol-for-formulating-mrna-lnp-using-lipid-23>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)